molecular formula C15H16O2 B045649 Ethyl 3-(naphthalen-2-yl)propanoate CAS No. 112598-96-6

Ethyl 3-(naphthalen-2-yl)propanoate

Cat. No.: B045649
CAS No.: 112598-96-6
M. Wt: 228.29 g/mol
InChI Key: BXSIHFSJIKHCNZ-UHFFFAOYSA-N
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Description

Ethyl 3-(naphthalen-2-yl)propanoate is an organic compound characterized by the presence of a naphthalene ring attached to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(naphthalen-2-yl)propanoate typically involves the esterification of 3-(naphthalen-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(naphthalen-2-yl)propanoic acid+ethanolH2SO4ethyl 3-(naphthalen-2-yl)propanoate+water\text{3-(naphthalen-2-yl)propanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(naphthalen-2-yl)propanoic acid+ethanolH2​SO4​​ethyl 3-(naphthalen-2-yl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(naphthalen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: 3-(naphthalen-2-yl)propanoic acid or 3-(naphthalen-2-yl)propanone.

    Reduction: 3-(naphthalen-2-yl)propanol.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-(naphthalen-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which ethyl 3-(naphthalen-2-yl)propanoate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical processes. The naphthalene ring can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(naphthalen-2-yl)propanoate is unique due to its specific ester linkage and the presence of a naphthalene ring, which imparts distinct chemical and physical properties. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-naphthalen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-17-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIHFSJIKHCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554433
Record name Ethyl 3-(naphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112598-96-6
Record name Ethyl 3-(naphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.29 g of this ethyl 3-(2-naphthyl)-2-propenoate were dissolved in 60 ml of ethanol. The solution was stirred at room temperature for 3 hours in an atmosphere of hydrogen at atmospheric pressure and in the presence of 500 mg of 5% w/w palladium-on-charcoal. At the end of this time, the catalyst was removed by filtration, and the filtrate was concentrated by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 4.04 g (yield 93%) of ethyl 3-(2-naphthyl)propionate as a colorless oil.
Quantity
4.29 g
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reactant
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60 mL
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solvent
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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